

Technical Guide: Physicochemical Properties of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-amino-1-phenyl-1H-pyrazol-5-ol

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Introduction

3-amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic organic compound belonging to the pyrazolone family. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. The physicochemical properties of these compounds are crucial for understanding their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core physicochemical properties of **3-amino-1-phenyl-1H-pyrazol-5-ol**, with a focus on its structure, tautomerism, and key chemical data.

Chemical Structure and Tautomerism

One of the most critical aspects of the chemistry of **3-amino-1-phenyl-1H-pyrazol-5-ol** is its existence in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and their equilibrium can be influenced by factors such as solvent, pH, and temperature. For **3-amino-1-phenyl-1H-pyrazol-5-ol**, three main tautomeric forms are possible: the OH-form (enol), the CH-form (keto), and the NH-form (imine).

Caption: Tautomeric forms of **3-amino-1-phenyl-1H-pyrazol-5-ol**.

Physicochemical Properties

Quantitative data for the specific compound **3-amino-1-phenyl-1H-pyrazol-5-ol** is limited. The following tables summarize available computed data from reputable sources, alongside experimental data for closely related compounds to provide a comparative context.

Table 1: General Physicochemical Properties

Property	Value (3-amino-1-phenyl-1H-pyrazol-5-ol)	Data Type	Source
Molecular Formula	C ₉ H ₉ N ₃ O	---	PubChem[1]
Molecular Weight	175.19 g/mol	Computed	PubChem[1]
CAS Number	28710-97-6	---	PubChem[1]
IUPAC Name	5-amino-2-phenyl-1H-pyrazol-3-one	---	PubChem[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	0.4	PubChem[2]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	175.07456 g/mol	PubChem[1]
Monoisotopic Mass	175.07456 g/mol	PubChem[1]
Topological Polar Surface Area	71.7 Å ²	PubChem
Heavy Atom Count	13	PubChem
Complexity	243	PubChem[1]

Table 3: Experimental Physicochemical Properties of Related Compounds

Property	Compound	Value	Source
Melting Point	3-amino-5-phenylpyrazole	124-127 °C	Sigma-Aldrich[3]
Melting Point	3-methyl-1-phenyl-1H-pyrazol-5-ol	130 °C	PubChem[4]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-amino-1-phenyl-1H-pyrazol-5-ol** is not readily available in the searched literature. However, a general and widely used method for the synthesis of 1-phenyl-3-substituted-pyrazol-5-ones involves the condensation of a β -ketoester with phenylhydrazine.

General Synthesis of 1-phenyl-3-substituted-pyrazol-5-ones

A common synthetic route to this class of compounds is the reaction of phenylhydrazine with an appropriate β -ketoester. For the synthesis of **3-amino-1-phenyl-1H-pyrazol-5-ol**, a suitable starting material would be an ester of 3-amino-3-oxopropanoic acid.

Reaction:

Phenylhydrazine + Ethyl 3-amino-3-oxopropanoate \rightarrow **3-amino-1-phenyl-1H-pyrazol-5-ol** + Ethanol

General Procedure:

- **Reaction Setup:** A solution of phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Addition of Reactant:** The β -ketoester (in this case, an ester of 3-amino-3-oxopropanoic acid) is added dropwise to the phenylhydrazine solution at room temperature.

- **Reaction Conditions:** The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure pyrazolone derivative.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** To elucidate the chemical structure and confirm the presence of the different tautomers.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups (e.g., C=O, N-H, O-H).
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
- **Melting Point Analysis:** To assess the purity of the compound.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **3-amino-1-phenyl-1H-pyrazol-5-ol**.



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Caption: General workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

While specific signaling pathways for **3-amino-1-phenyl-1H-pyrazol-5-ol** have not been detailed in the available literature, pyrazole derivatives are known to interact with a variety of biological targets. Their anti-inflammatory effects are often attributed to the inhibition of

cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Other pyrazolone derivatives have been shown to modulate the activity of various kinases and other enzymes involved in cellular signaling. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by **3-amino-1-phenyl-1H-pyrazol-5-ol**.

Conclusion

3-amino-1-phenyl-1H-pyrazol-5-ol is a molecule of interest with potential applications in drug discovery, underscored by the known biological activities of the pyrazolone class. A key feature of this compound is its existence in multiple tautomeric forms, which significantly influences its physicochemical and biological properties. While comprehensive experimental data for this specific molecule is not abundant, this guide provides a summary of its known computed properties and a framework for its synthesis and characterization based on established methods for related compounds. Further experimental investigation is necessary to fully characterize its physicochemical profile and to explore its therapeutic potential.

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